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molecular formula C11H13BrO4S B8294993 Methyl 4-bromo-2-(isopropylsulfonyl)benzoate

Methyl 4-bromo-2-(isopropylsulfonyl)benzoate

Cat. No. B8294993
M. Wt: 321.19 g/mol
InChI Key: UTBPQZJZUKOJND-UHFFFAOYSA-N
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Patent
US08273769B2

Procedure details

A solution of methyl 4-bromo-2-(isopropylsulfonyl)benzoate (Intermediate 242; 516 mg; 1.61 mmol) in THF (10 ml) was treated with a 5 N solution of NaOH in water (4 mL) and the reaction mixture was heated at 60° C. for 1 day. The reaction mixture was acidified with aqueous HCl and the reaction mixture was extracted 3 times with EtOAc. The combined organic phases were dried over MgSO4, filtered and concentrated to dryness affording the title compound as a pale yellow solid (386 mg; 78%).
Quantity
516 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
78%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8]C)=[O:7])=[C:4]([S:12]([CH:15]([CH3:17])[CH3:16])(=[O:14])=[O:13])[CH:3]=1.[OH-].[Na+].Cl>C1COCC1.O>[Br:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([OH:8])=[O:7])=[C:4]([S:12]([CH:15]([CH3:17])[CH3:16])(=[O:14])=[O:13])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
516 mg
Type
reactant
Smiles
BrC1=CC(=C(C(=O)OC)C=C1)S(=O)(=O)C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C(=O)OC)C=C1)S(=O)(=O)C(C)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
4 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted 3 times with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C(=O)O)C=C1)S(=O)(=O)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 386 mg
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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